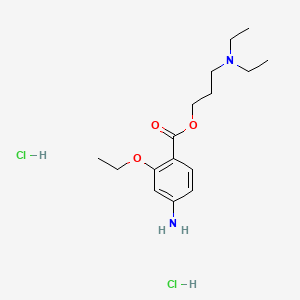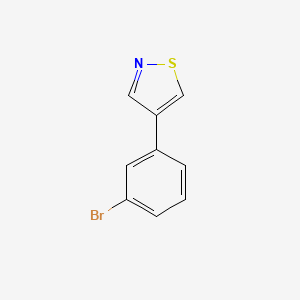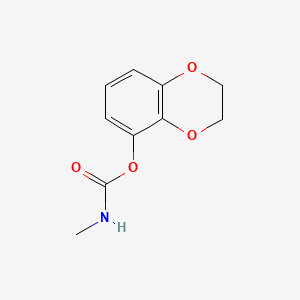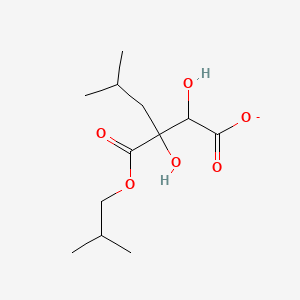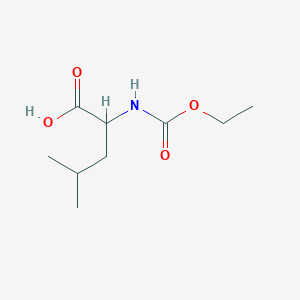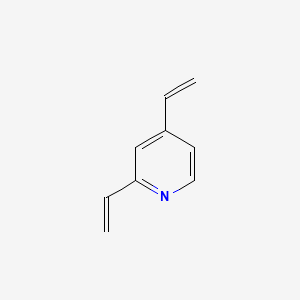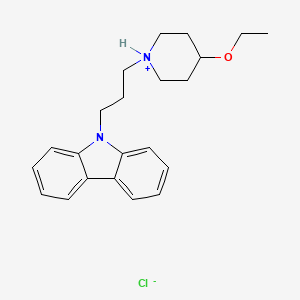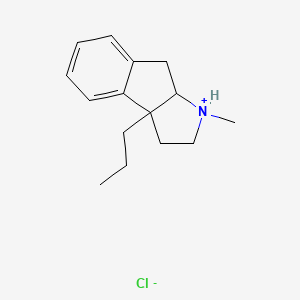
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride is a complex organic compound with the molecular formula C15H21N.
Preparation Methods
The synthesis of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction involving the cyclization of appropriate precursors under controlled conditions
Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1H-3a,7-Methanoazulene and Naphthalene derivatives share structural similarities.
Uniqueness: The unique combination of the indeno-pyrrole core with methyl and propyl groups distinguishes it from other compounds, providing specific chemical and biological properties
Properties
CAS No. |
32940-43-5 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
3-methyl-8b-propyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-3-ium;chloride |
InChI |
InChI=1S/C15H21N.ClH/c1-3-8-15-9-10-16(2)14(15)11-12-6-4-5-7-13(12)15;/h4-7,14H,3,8-11H2,1-2H3;1H |
InChI Key |
WBUHHCXLPAPXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC[NH+](C1CC3=CC=CC=C23)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


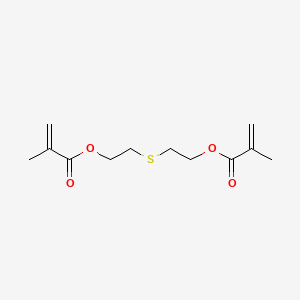
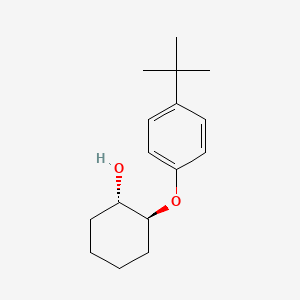
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
